Cas no 2034273-13-5 (2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a specialized heterocyclic compound featuring a pyrimidine core linked to a piperidinyloxy moiety, further functionalized with a 2-methoxybenzenesulfonyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The sulfonyl group enhances stability and bioavailability, while the methoxy substitution influences electronic and steric characteristics. The compound’s modular design allows for potential applications as an intermediate in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route ensures reproducibility, and its structural versatility supports further derivatization for structure-activity relationship studies. Suitable for use in controlled experimental settings, it adheres to high-purity standards for research applications.
2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine structure
2034273-13-5 structure
Product Name:2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
CAS No:2034273-13-5
MF:C16H19N3O4S
MW:349.404762506485
CID:5333408
Update Time:2025-05-20

2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-((1-((2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
    • 2-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
    • 2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
    • Inchi: 1S/C16H19N3O4S/c1-22-14-7-2-3-8-15(14)24(20,21)19-11-4-6-13(12-19)23-16-17-9-5-10-18-16/h2-3,5,7-10,13H,4,6,11-12H2,1H3
    • InChI Key: NXHMANMOCOMXJZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1OC)(N1CCCC(C1)OC1N=CC=CN=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 490
  • XLogP3: 1.9
  • Topological Polar Surface Area: 90

2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine Pricemore >>

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Additional information on 2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine

Exploring the Potential of 2-{[1-(2-Methoxybenzenesulfonyl)Piperidin-3-Yl]Oxy}Pyrimidine in Modern Pharmaceutical Applications

The compound with CAS No 2034273-13-5, known as 2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine, has emerged as a significant molecule in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structure combining a pyrimidine ring with a piperidine moiety and a methoxybenzenesulfonyl group, has garnered attention due to its potential applications in therapeutic interventions.

The pyrimidine core of this compound is a well-known scaffold in pharmaceutical chemistry, often associated with antiviral, anticancer, and anti-inflammatory activities. The piperidine ring, on the other hand, contributes to the molecule's flexibility and ability to interact with biological targets such as enzymes or receptors. The methoxybenzenesulfonyl group adds hydrophilicity and potentially enhances bioavailability, making this compound a promising candidate for drug development.

Recent studies have focused on the synthesis and optimization of 2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine to improve its pharmacokinetic properties. Researchers have explored various synthetic routes, including microwave-assisted synthesis and catalytic methods, to enhance yield and purity while maintaining the integrity of the molecule's functional groups.

In terms of biological activity, this compound has shown potential in inhibiting key enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies. Additionally, preliminary in vitro studies suggest that it may possess antiproliferative effects against certain cancer cell lines, highlighting its potential in oncology research.

The methoxybenzenesulfonyl group has been implicated in modulating the compound's solubility and permeability, which are critical factors for drug delivery systems. Advanced computational modeling techniques have been employed to predict the molecule's behavior within biological systems, providing insights into its interactions with cellular components.

Moreover, the piperidine moiety's stereochemistry has been studied to understand its influence on the compound's bioactivity. This has led to investigations into enantiomeric forms and their respective activities, paving the way for potential stereoselective drug design strategies.

The integration of pyrimidine derivatives into modern drug discovery pipelines underscores their versatility as therapeutic agents. The combination of this heterocyclic ring with other functional groups like methoxybenzenesulfonyl and piperidine creates a molecule with multifaceted biological interactions, making it a valuable tool in addressing complex disease mechanisms.

In conclusion, 2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine represents a promising avenue for advancing pharmaceutical research. Its unique structure and potential therapeutic applications make it a focal point for further investigation into its mechanisms of action and clinical relevance.

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